molecular formula C10H14BClO3 B594712 (3-Butoxy-4-chlorophenyl)boronic acid CAS No. 1256346-36-7

(3-Butoxy-4-chlorophenyl)boronic acid

Cat. No. B594712
CAS RN: 1256346-36-7
M. Wt: 228.479
InChI Key: CCCPSNXXLWLQHQ-UHFFFAOYSA-N
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Description

“(3-Butoxy-4-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 . It is a solid substance with a white color .


Synthesis Analysis

Boronic acids, including “(3-Butoxy-4-chlorophenyl)boronic acid”, are typically synthesized through the addition of organometallic reagents to boranes . Protodeboronation of alkyl boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .


Molecular Structure Analysis

The linear formula of “(3-Butoxy-4-chlorophenyl)boronic acid” is H3C(CH2)3OC6H3(Cl)B(OH)2 .


Chemical Reactions Analysis

Boronic acids, including “(3-Butoxy-4-chlorophenyl)boronic acid”, are used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .


Physical And Chemical Properties Analysis

“(3-Butoxy-4-chlorophenyl)boronic acid” has a melting point of 147-151°C . The boiling point is 376.1°C at 760 mmHg .

Scientific Research Applications

Comprehensive Analysis of (3-Butoxy-4-chlorophenyl)boronic Acid Applications

(3-Butoxy-4-chlorophenyl)boronic acid: is a versatile organoboron compound that finds its use in various scientific research applications. Below is a detailed analysis of its unique applications across different fields.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a prominent application of boronic acids, including (3-Butoxy-4-chlorophenyl)boronic acid . This reaction is utilized to form carbon-carbon bonds between various types of organic compounds . The process is known for its mild conditions, functional group tolerance, and the use of environmentally benign organoboron reagents. The ability of (3-Butoxy-4-chlorophenyl)boronic acid to participate in these reactions makes it a valuable compound for synthesizing complex organic molecules.

Protodeboronation Studies

Protodeboronation refers to the removal of the boron group from boronic esters. (3-Butoxy-4-chlorophenyl)boronic acid can be used in studies exploring the protodeboronation of alkyl boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis .

Organic Synthesis Building Blocks

As a building block in organic synthesis, (3-Butoxy-4-chlorophenyl)boronic acid is involved in various chemical transformations. These include 1,4-conjugate addition reactions, cross-coupling reactions with diazoesters or potassium cyanate, and the synthesis of biarylketones and phthalides . Its stability and reactivity make it a preferred choice for such applications.

Catalysis Research

In catalysis, (3-Butoxy-4-chlorophenyl)boronic acid can be used to study the effects of boron reagents on the catalytic activity. It can be a part of research focusing on oxidative Heck reactions and intramolecular C-H amidation, which are crucial for the development of new catalytic methods .

properties

IUPAC Name

(3-butoxy-4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCPSNXXLWLQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681672
Record name (3-Butoxy-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Butoxy-4-chlorophenyl)boronic acid

CAS RN

1256346-36-7
Record name Boronic acid, B-(3-butoxy-4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Butoxy-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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